Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
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Overview
Description
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine ring system, which is further substituted with a chlorine atom. The ethyl ester functional group adds to its chemical versatility, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The chlorination step is usually carried out using reagents like thionyl chloride or phosphorus pentachloride. The final esterification step involves the reaction of the chlorinated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-, methyl ester .
- Benzoic acid, methyl ester .
Uniqueness
What sets benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester apart is its unique combination of a pyrrolo[2,3-b]pyridine ring system with a benzoic acid moiety and an ethyl ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
ethyl 4-(5-chloropyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-3-5-14(6-4-11)19-8-7-12-9-13(17)10-18-15(12)19/h3-10H,2H2,1H3 |
InChI Key |
LCSAGZFYVDHUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC(=CN=C32)Cl |
Origin of Product |
United States |
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